(4R,5R)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(4R,5R)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral compound that features a dihydrooxazole ring substituted with phenyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R,5R)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a phenyl-substituted amino alcohol with a pyridinyl-substituted aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods: Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxazoles or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives or the reduction of the pyridinyl ring.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxazoles, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Medicine: In medicinal chemistry, the compound may serve as a scaffold for drug development, particularly in designing molecules with specific biological activities.
Industry: Industrial applications could involve its use in the synthesis of fine chemicals, pharmaceuticals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for (4R,5R)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole depends on its specific application. As a ligand, it may coordinate to metal centers, influencing the reactivity and selectivity of the metal complex. In biological systems, it could interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
- (4R,5R)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
- (4R,5R)-4,5-Diphenyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole
Uniqueness: The presence of the phenyl group on the pyridinyl ring distinguishes (4R,5R)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole from its analogs, potentially offering unique steric and electronic properties that can influence its reactivity and applications.
Properties
IUPAC Name |
(4R,5R)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O/c1-4-11-19(12-5-1)22-17-10-18-23(27-22)26-28-24(20-13-6-2-7-14-20)25(29-26)21-15-8-3-9-16-21/h1-18,24-25H/t24-,25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGIOXAHQGYSFZ-JWQCQUIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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